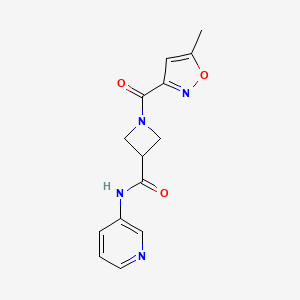
1-(5-methylisoxazole-3-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-methylisoxazole-3-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-Methylisoxazole-3-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C15H13N7O3
- Molecular Weight : 339.315 g/mol
- IUPAC Name : this compound
This structure enables the compound to interact with various biological targets, making it a candidate for therapeutic applications.
Antitumor Activity
Recent studies have indicated that derivatives of isoxazole and azetidine compounds exhibit significant antitumor properties. A study evaluating various derivatives found that certain modifications to the isoxazole ring enhanced the inhibitory effects against cancer cell lines, particularly those associated with BRAF mutations .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 25 | BRAF(V600E) |
| Compound B | 30 | EGFR |
| Compound C | 15 | Aurora-A kinase |
Inhibition of Carbonic Anhydrase
The compound has been tested for its ability to inhibit human carbonic anhydrase isoforms, which are implicated in various diseases including cancer and glaucoma. Although some derivatives showed weak inhibition, certain modifications led to improved potency against specific isoforms .
| Isoform | Inhibition Potency (IC50) |
|---|---|
| hCA I | 96.0 µM |
| hCA II | 87.8 µM |
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. Research indicated that it could inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide, in response to lipopolysaccharide (LPS) stimulation .
Study 1: Antitumor Efficacy in Breast Cancer
A study focused on the efficacy of isoxazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives exhibited cytotoxic effects significantly higher than standard treatments, suggesting their potential as novel therapeutic agents .
Study 2: Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of combining the compound with doxorubicin in cancer treatment. The combination resulted in enhanced cytotoxicity compared to doxorubicin alone, particularly in resistant breast cancer subtypes .
The mechanisms underlying the biological activities of this compound involve:
- Targeted Inhibition : The compound selectively inhibits key enzymes involved in tumor progression and inflammation.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Modulation of Signaling Pathways : The compound affects various signaling pathways related to cell proliferation and survival.
Eigenschaften
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-pyridin-3-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-5-12(17-21-9)14(20)18-7-10(8-18)13(19)16-11-3-2-4-15-6-11/h2-6,10H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUQVJWUJQNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













